Rafigrelide
Overview
Description
Rafigrelide is a small molecule drug initially developed by Shire Plc. It is known for its platelet-lowering and antithrombotic properties. The compound functions as a phosphodiesterase 3 inhibitor, making it relevant in the treatment of cardiovascular diseases, particularly thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rafigrelide can be synthesized through a series of chemical reactions involving the formation of its core structure, which includes a dichlorophenyl group and a pyrazole ring. The synthesis typically involves the use of reagents such as dichlorobenzene, hydrazine, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Rafigrelide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, particularly involving its dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound to study phosphodiesterase inhibition.
Biology: Investigated for its effects on platelet function and thrombus formation.
Medicine: Explored as a therapeutic agent for cardiovascular diseases, particularly in reducing platelet count and preventing thrombosis.
Mechanism of Action
Rafigrelide exerts its effects by inhibiting phosphodiesterase 3, an enzyme involved in the degradation of cyclic adenosine monophosphate. This inhibition leads to an increase in cyclic adenosine monophosphate levels, resulting in reduced platelet aggregation and thrombus formation. The molecular targets include platelet cells, and the pathways involved are primarily related to cyclic adenosine monophosphate signaling .
Comparison with Similar Compounds
Anagrelide: Another phosphodiesterase 3 inhibitor with similar platelet-lowering effects.
Cilostazol: A phosphodiesterase 3 inhibitor used to treat intermittent claudication.
Milrinone: A phosphodiesterase 3 inhibitor used in the treatment of heart failure.
Uniqueness of Rafigrelide: this compound is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Unlike other similar compounds, this compound has shown promising results in reducing thrombus formation under both high and low shear conditions, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
6,7-dichloro-3,3-dimethyl-1,5-dihydroimidazo[2,1-b]quinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-12(2)10(18)16-11-15-8-4-3-7(13)9(14)6(8)5-17(11)12/h3-4H,5H2,1-2H3,(H,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMDPBNGNRHCRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=NC3=C(CN21)C(=C(C=C3)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145594 | |
Record name | Rafigrelide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029711-88-3 | |
Record name | Rafigrelide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029711883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rafigrelide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-Dichloro-3,3-dimethyl-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAFIGRELIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8Q1Z0GK92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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